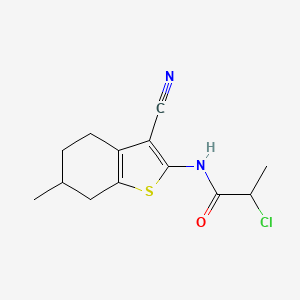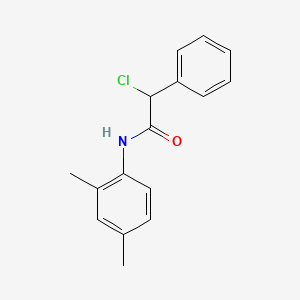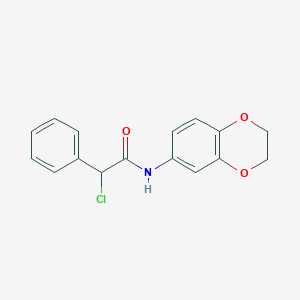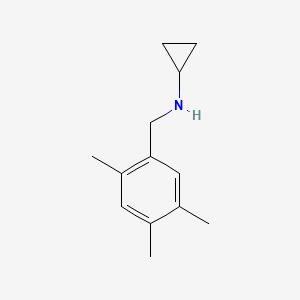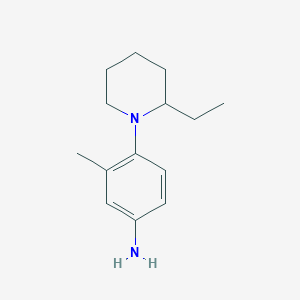
4-(2-Ethyl-1-piperidinyl)-3-methylaniline
Overview
Description
4-(2-Ethyl-1-piperidinyl)-3-methylaniline, also known as 4-EPMA, is an organic compound that has been widely studied due to its unique properties. It is a derivative of the parent compound aniline, and is an aromatic amine that can be used in a variety of research applications. 4-EPMA has been used as a reagent in chemical synthesis and as an intermediate in the production of pharmaceuticals, pesticides, and other compounds. Additionally, 4-EPMA has been studied for its potential role in biochemistry and physiology, and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
4-(2-Ethyl-1-piperidinyl)-3-methylaniline has been studied for its potential use in a variety of scientific research applications. It has been used as a reagent in chemical synthesis and as an intermediate in the production of pharmaceuticals, pesticides, and other compounds. Additionally, this compound has been studied for its potential role in biochemistry and physiology, and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(2-Ethyl-1-piperidinyl)-3-methylaniline is not fully understood, but it is thought to act as an agonist at the muscarinic acetylcholine receptor. It is also thought to act as a monoamine oxidase inhibitor, which may explain its potential therapeutic effects. Additionally, this compound has been found to act as an inhibitor of the enzyme thymidylate synthase, which may explain its potential role in cancer therapy.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to act as an agonist at the muscarinic acetylcholine receptor, which may explain its potential therapeutic effects. Additionally, it has been found to act as an inhibitor of the enzyme thymidylate synthase, which may explain its potential role in cancer therapy. Additionally, this compound has been found to be an effective inhibitor of the enzyme cyclooxygenase-2, which may explain its potential role in the treatment of inflammation and pain.
Advantages and Limitations for Lab Experiments
4-(2-Ethyl-1-piperidinyl)-3-methylaniline has several advantages for use in laboratory experiments. It is relatively inexpensive and can be readily synthesized in the laboratory. Additionally, this compound has a wide range of biochemical and physiological effects, which makes it a useful compound for studying a variety of biological processes. However, there are some limitations to using this compound in laboratory experiments. It is a relatively unstable compound and can be easily degraded in the presence of light or heat. Additionally, it is a relatively toxic compound and should be handled with caution.
Future Directions
There are a number of potential future directions for research into 4-(2-Ethyl-1-piperidinyl)-3-methylaniline. One area of research is exploring the potential therapeutic applications of this compound. This could include studying the potential effects of this compound on inflammation, pain, and cancer. Additionally, further research could be conducted into the mechanism of action of this compound and its potential interactions with other drugs and compounds. Additionally, further research could be conducted into the potential toxicity of this compound and the possible side effects of using it in laboratory experiments. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods for producing the compound.
properties
IUPAC Name |
4-(2-ethylpiperidin-1-yl)-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-3-13-6-4-5-9-16(13)14-8-7-12(15)10-11(14)2/h7-8,10,13H,3-6,9,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYURIJVGKUHVRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B1386142.png)
![4-[Methyl(propyl)amino]benzaldehyde](/img/structure/B1386143.png)
![6-[(2-Morpholin-4-ylethyl)thio]pyridin-3-amine](/img/structure/B1386144.png)


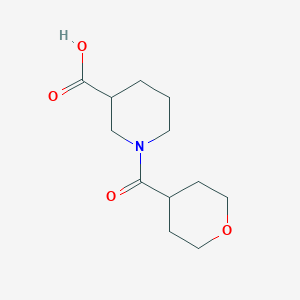
![N-[(2E)-3-(2-Methylphenyl)prop-2-enoyl]-beta-alanine](/img/structure/B1386152.png)
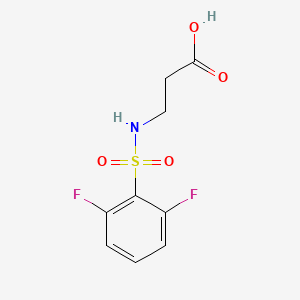
![1-[Chloro(phenyl)acetyl]indoline](/img/structure/B1386156.png)
